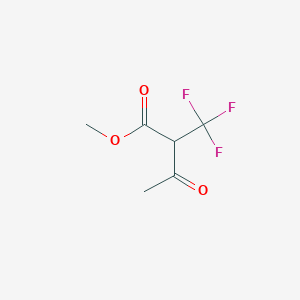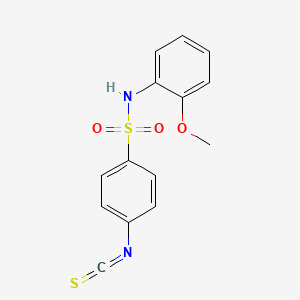
Methyl 3-oxo-2-(trifluoromethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-oxo-2-(trifluoromethyl)butanoate” is a chemical compound with the molecular formula C6H7F3O3 . It has an average mass of 184.113 Da . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Applications De Recherche Scientifique
Atmospheric Impact and Greenhouse Gas Potential
Methyl 3-oxo-2-(trifluoromethyl)butanoate's atmospheric fate and impact have been a subject of research. Studies have focused on its photolysis, which is the dominant loss pathway in the troposphere, and its minor impact on the atmospheric burden of fluorinated acids. Importantly, the compound has been found to have negligible global warming potential, with a low 100-year time horizon global warming potentials (GWP100), indicating its minimal impact on global warming (Ren, Bernard, Daële, & Mellouki, 2019).
Solvent and Industrial Applications
This compound is used as a solvent in various industrial applications, such as for paints, inks, and fragrances, and as a raw material for producing industrial detergents. Research has focused on the kinetics and products of reactions involving this compound, especially those initiated by OH radicals, which are important in understanding its behavior in different environmental and industrial contexts (Aschmann, Arey, & Atkinson, 2011).
Biofuel Research
This compound is a key compound in the study of biofuels. It serves as a surrogate for fatty acid esters in biodiesel fuel, and its autoignition chemistry is crucial for understanding the performance of biodiesel fuels. Studies have examined the thermodynamics and kinetics of radicals derived from this compound, which are critical for autoignition in diesel fuels (Jiao, Zhang, & Dibble, 2015).
Electro-Optic Applications
The compound has also been researched for its potential applications in electro-optic fields. A synthetic route has been established for α-hydroxy methyl ketones, important precursors to electro-optic acceptors used in nonlinear optical chromophores. This compound's versatility in forming a wide variety of α-hydroxy ketone structures makes it significant in this area (He, Leslie, & Sinicropi, 2002).
Microbial Engineering and Biofuel Production
Research has also focused on engineering microbial strains for biofuel production using compounds like this compound. This involves enhancing the selectivity and productivity of compounds like 3-methyl-1-butanol from glucose, demonstrating the compound's role in advancing biofuel technology (Connor & Liao, 2008).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWIRYYZPASCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2692989.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)


![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2692998.png)
![2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine](/img/structure/B2693000.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)

![2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2693006.png)

